(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Biological Activity
The compound (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A dihydrobenzo[b][1,4]dioxin moiety.
- A piperidine ring substituted with a 6-methylpyridine group.
This unique combination suggests potential interactions with various biological targets, particularly in neurological and inflammatory pathways.
The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an alpha(2)-adrenoceptor antagonist , which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's by modulating noradrenaline levels . Additionally, the compound has shown promise in inhibiting certain enzymatic pathways involved in inflammation and cancer progression.
Pharmacological Effects
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in neuroprotection. Studies have demonstrated that derivatives of this compound can exhibit protective effects against neurotoxicity .
- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties, potentially through the inhibition of tumor cell proliferation and induction of apoptosis .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation markers, which may be beneficial in conditions like arthritis or chronic inflammatory diseases .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization of catechol derivatives to form the dihydrobenzo[b][1,4]dioxin core.
- Nucleophilic substitution to introduce various substituents on the piperidine ring.
Properties
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-6-5-9-19(22-14)26-16-10-12-23(13-11-16)21(24)20-15(2)25-17-7-3-4-8-18(17)27-20/h3-9,15-16,20H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJSJJPTNBWFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=CC=CC(=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.